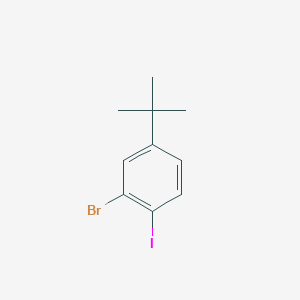

3-Bromo-4-iodo-tert-butylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

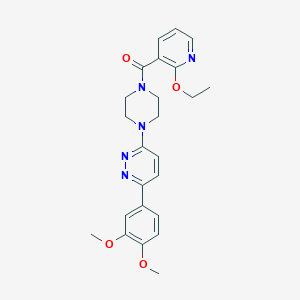

3-Bromo-4-iodo-tert-butylbenzene is a chemical compound with the molecular formula C10H12BrI . It contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-iodo-tert-butylbenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 24 bond(s), 12 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Aplicaciones Científicas De Investigación

Synthesis and Derivative Preparation

- Derivatives Synthesis : 3-Bromo-4-iodo-tert-butylbenzene has been used in the synthesis of various derivatives. For instance, its utility is demonstrated in the preparation of arylphosphines, as shown in the preparation of 1,3-di-tert-butylbenzene derivatives (Komen & Bickelhaupt, 1996).

Reaction Mechanisms and Kinetics

- Solvent Effects on Reactions : The solvent's role in the lithium-bromine exchange reactions of aryl bromides, such as 1-bromo-4-tert-butylbenzene, has been explored, providing insights into the reactivity and selectivity of these processes (Bailey, Luderer, & Jordan, 2006).

- Bromination Kinetics : A study on the bromination of 1,3,5-tri-tert-butylbenzene revealed the high reaction orders in bromine, elucidating the clustered polybromide anions in transition states and showcasing the complex kinetics involved (Shernyukov et al., 2019).

Catalysis and Chemical Transformations

- Catalytic Applications : In the field of catalysis, 3-Bromo-4-iodo-tert-butylbenzene derivatives have been used in the synthesis of NCN-type pincer palladium(II) complexes, demonstrating their application in catalyzing reactions like the Mizoroki-Heck reaction (Yamamoto et al., 2008).

Pyrolysis and Thermal Studies

- Thermal Decomposition : The thermal decomposition of related compounds such as tert-butylbenzene has been studied using UV molecular absorption spectroscopy in shock waves, providing valuable data on reaction kinetics and mechanisms (Mueller-Markgraf & Troe, 1988).

Synthesis of Chemical Intermediates

- Intermediate Synthesis : The synthesis of 4-Tert-butylphenylboronic acid, using 1-bromo-4-tert-butylbenzene as a starting material, demonstrates the role of such compounds in producing valuable chemical intermediates (He Quan-guo, 2007).

Organic Chemistry and Aromatic Compounds

- Organic Reactions Mechanisms : Studies on the reaction mechanisms of tert-butylbenzenes, including cracking and contact eliminations, offer deeper insights into the behavior of these aromatic compounds under various conditions (Andréu, Martin, & Noller, 1971).

- Attack of Atomic Carbon : The study of how atomic carbon attacks benzene rings, using tert-butylbenzene as a model, provides a fundamental understanding of reaction pathways in organic chemistry (Armstrong, Zheng, & Shevlin, 1998).

Propiedades

IUPAC Name |

2-bromo-4-tert-butyl-1-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKAPUCNAVBLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-iodo-tert-butylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)

![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)

![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)

![2-(4-Ethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2683401.png)